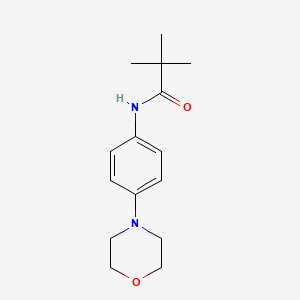

2,2-二甲基-N-(4-吗啉基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,2-dimethyl-N-(4-morpholinophenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholinophenyl groups and propanamide linkages. These compounds are of interest due to their potential biological activities and their structural characteristics, which include various substituents on the phenyl ring and the propanamide backbone .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic raw materials and proceeding through various intermediates. For example, the synthesis of a bio-functional hybrid compound was achieved in one step from ethan-1-amine and flurbiprofen . Another compound was synthesized through a halogenated hydrocarbon amination reaction, followed by confirmation of its structure using several analytical techniques . The synthesis of a potential antisenility agent involved the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . Lastly, the synthesis of a morpholinol derivative was performed via amination and cyclization, demonstrating a high yield and confirming the structure with IR and NMR .

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized using various techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of a quinolinyl-phenylmethyl propanamide derivative was elucidated, revealing a monoclinic system with specific bond angles and lengths, and the presence of weak hydrogen bonds contributing to a three-dimensional structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include amination, cyclization, and the use of reagents like the Vilsmeier-Haack reagent. The reactions are carefully designed to introduce specific functional groups and to build the desired molecular framework. The papers describe the optimization of these reactions to improve yields and to ensure the correct structural formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and the results of the analytical techniques. For example, the crystallographic data provides insights into the density and molecular packing of the compound . The spectral data from NMR and IR help in confirming the presence of specific functional groups and the purity of the compounds. These properties are essential for predicting the behavior of the compounds in biological systems and for their potential applications in medicinal chemistry .

科学研究应用

1. 糖皮质激素受体调节

与 2,2-二甲基-N-(4-吗啉基苯基)丙酰胺密切相关的 2,2-二甲基-3,3-二苯基丙酰胺已被确定为新型糖皮质激素受体调节剂。这些化合物在 GR 介导的反转录抑制试验中显示出激动剂活性,在 GR 介导的反转录激活试验中活性降低,一些化合物显示出与泼尼松相当的抗炎活性,但副作用更少 (Yang et al., 2010).

2. NK1 受体拮抗

与 2,2-二甲基-N-(4-吗啉基苯基)丙酰胺在结构上相似的化合物,特别是 1-(5-[[2R,3S)-2-[1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基]-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺,已有效作为 h-NK1 受体拮抗剂,在呕吐和抑郁症中具有潜在应用 (Harrison et al., 2001).

3. 抗癌治疗的潜力

对铼(I)配合物的研究,包括 4,4'-二甲基-2,2'-联吡啶等化合物,表明这些化合物可以表现出显着的抗癌活性,特别是在规避顺铂耐药性方面 (Knopf et al., 2017).

4. 抗惊厥杂交化合物

将 1-(4-苯基哌嗪-1-基)或 1-(吗啉-4-基)-(2,5-二氧代吡咯烷-1-基)丙酰胺结构与其他化学片段相结合的化合物显示出作为新型杂交抗惊厥剂的潜力,在临床前癫痫模型中特别有效 (Kamiński et al., 2015).

5. 强效 CB2 激动剂的开发

对 2,2-二甲基-N-(5-甲基-4-(吗啉甲基)吡啶-2-基)丁酰胺的研究证明了其作为选择性 CB2 激动剂的效力,在神经性疼痛大鼠模型中显示出疗效 (Chu et al., 2009).

作用机制

Target of Action

The primary targets of the compound “2,2-dimethyl-N-(4-morpholinophenyl)propanamide” are currently unknown

Mode of Action

Result of Action

安全和危害

未来方向

属性

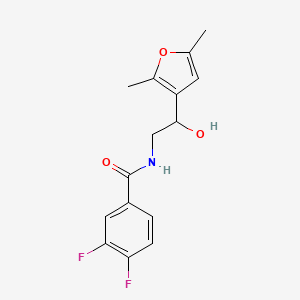

IUPAC Name |

2,2-dimethyl-N-(4-morpholin-4-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAAOHUPIASGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(4-morpholinophenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)